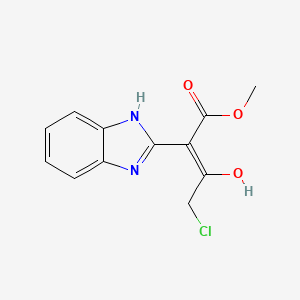
n-(5,6,7,8-Tetrafluoro-9h-fluoren-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-Tetrafluoro-9H-fluoren-2-yl)acetamide: is a fluorinated organic compound with the molecular formula C₁₅H₉F₄NO This compound is characterized by the presence of a fluorenyl group substituted with four fluorine atoms and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Fluorination of Fluorene: The starting material, fluorene, undergoes selective fluorination to introduce fluorine atoms at the 5, 6, 7, and 8 positions. This can be achieved using fluorinating agents such as elemental fluorine (F₂) or other fluorinating reagents under controlled conditions.
Acetylation: The fluorinated fluorene is then subjected to acetylation to introduce the acetamide group. This step involves the reaction of the fluorinated fluorene with acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as pyridine or a Lewis acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to achieve the desired degree of fluorination.
Continuous Acetylation: Employing continuous flow reactors for the acetylation step to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms or altered functional groups.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
科学的研究の応用
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated characteristics.
作用機序
The mechanism of action of N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with biological molecules. The acetamide group may also play a role in its interaction with enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
N-(9H-Fluoren-2-yl)acetamide: Similar structure but lacks the fluorine atoms.
N-(5,6,7,8-Tetrachloro-9H-fluoren-2-yl)acetamide: Similar structure with chlorine atoms instead of fluorine.
N-(5,6,7,8-Tetrafluoro-9H-fluoren-2-yl)benzamide: Similar structure with a benzamide group instead of an acetamide group.
Uniqueness
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it valuable for various applications.
特性
CAS番号 |
17698-88-3 |
|---|---|
分子式 |
C15H9F4NO |
分子量 |
295.23 g/mol |
IUPAC名 |
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9F4NO/c1-6(21)20-8-2-3-9-7(4-8)5-10-11(9)13(17)15(19)14(18)12(10)16/h2-4H,5H2,1H3,(H,20,21) |
InChIキー |
OLCDYKLNQQDYCB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=C(C(=C3F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


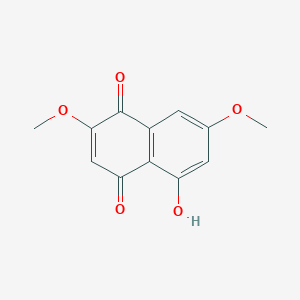
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
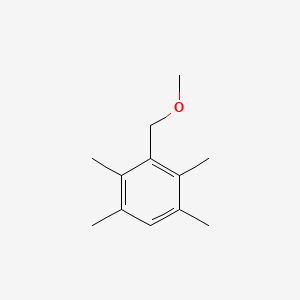
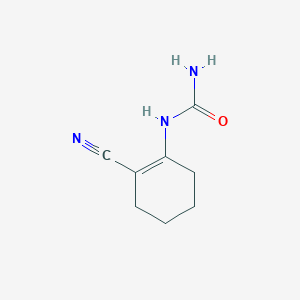


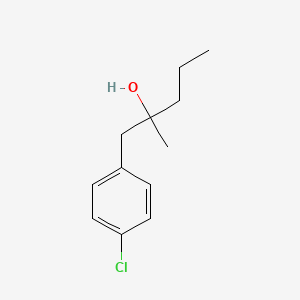
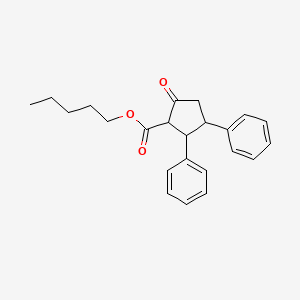


![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)
